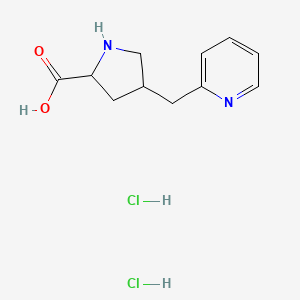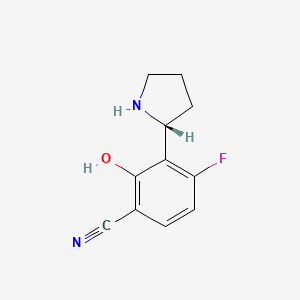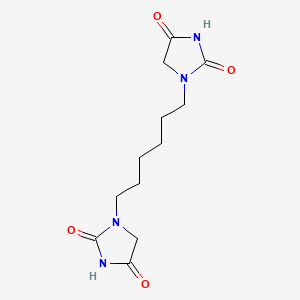![molecular formula C10H11N B12947417 4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
4,5-dihydro-3H-benzo[c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3H-benzo[c]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which includes various biologically active molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-benzo[c]azepine can be achieved through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring in a single step, making it efficient for laboratory synthesis.
Another method involves the reaction of lithiated N-benzyl- and N-allylimines with organic halides or water, leading to the formation of 4,5-dihydro-3H-benzo[c]azepines . This reaction typically occurs under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of one-pot synthesis methods, which combine multiple reaction steps into a single process, can further streamline industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated azepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepine compounds .
Aplicaciones Científicas De Investigación
4,5-Dihydro-3H-benzo[c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4,5-dihydro-3H-benzo[c]azepine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, while others may interact with neurotransmitter receptors to exert their pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1H-benzo[c]azepine
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
4,5-Dihydro-3H-benzo[c]azepine is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, while benzodiazepines are well-known for their sedative and anxiolytic effects, this compound derivatives may exhibit a broader range of pharmacological activities, including anticonvulsant and antineoplastic properties .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C10H11N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,8H,3,6-7H2 |
Clave InChI |
GFXAUMBEMYXIPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C=NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)

![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)




![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
